![molecular formula C11H19NO2 B13962467 2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both an amine and a carboxylic acid group. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid
- 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid
- 2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- 2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
Uniqueness
2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-ethyl-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-2-12-6-5-11(8-12)4-3-9(7-11)10(13)14/h9H,2-8H2,1H3,(H,13,14) |
InChI Key |
VEJNWCJCXFYVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


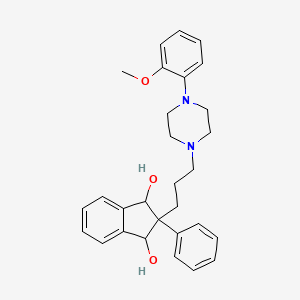
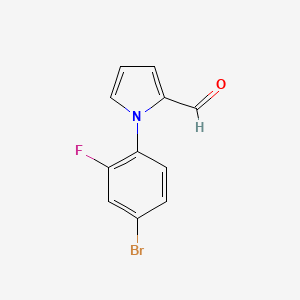
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)

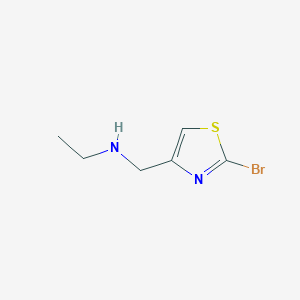
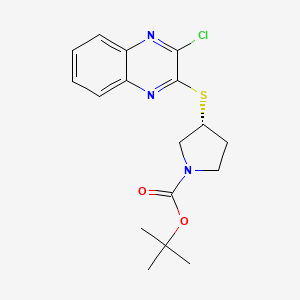
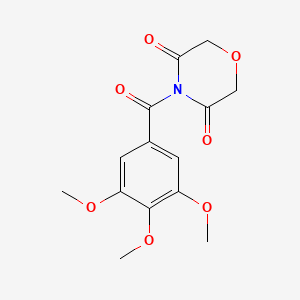

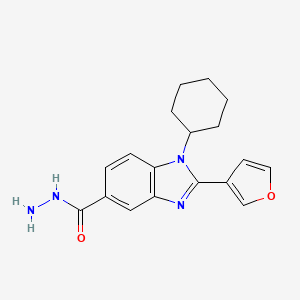
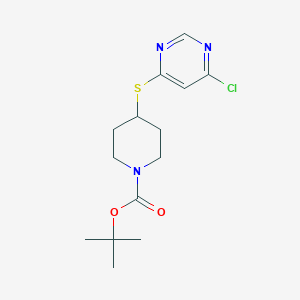

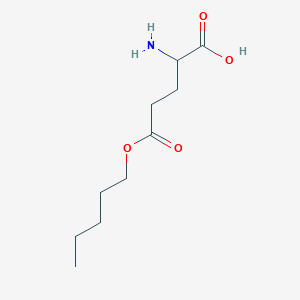

![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
